molecular formula C15H19NO2 B1373846 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol CAS No. 1275109-27-7

4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol

Cat. No.: B1373846
CAS No.: 1275109-27-7
M. Wt: 245.32 g/mol
InChI Key: KODSHOLCUNRJRY-UHFFFAOYSA-N
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Description

4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol is a chemical compound with the molecular formula C15H19NO2 and a molecular weight of 245.32 g/mol It is characterized by the presence of a morpholine ring, a phenyl group, and a butyn-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol typically involves the reaction of 4-(morpholin-4-ylmethyl)benzaldehyde with propargyl alcohol under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate, and the product is purified through standard techniques like column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalysts such as Pd/C (Palladium on carbon) or Lindlar’s catalyst are commonly employed.

    Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.

Major Products

    Oxidation: 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-one.

    Reduction: 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-en-1-ol or 4-[4-(Morpholin-4-ylmethyl)phenyl]butan-1-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The phenyl and butyn-1-ol moieties contribute to the compound’s overall binding affinity and specificity. These interactions can influence cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-en-1-ol
  • 4-[4-(Morpholin-4-ylmethyl)phenyl]butan-1-ol
  • 4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-one

Uniqueness

4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol is unique due to the presence of the butyn-1-ol moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[4-(morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-10-2-1-3-14-4-6-15(7-5-14)13-16-8-11-18-12-9-16/h4-7,17H,2,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODSHOLCUNRJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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